Regioisomeric Differentiation: 3- vs. 5-Chloromethyl Substitution
The target compound, 3-(chloromethyl)-5-ethyl-1,2-oxazole (CAS 122221-01-6), differs from its regioisomer 5-(chloromethyl)-3-ethyl-1,2-oxazole (CAS 64988-69-8) . While both share identical molecular formula (C6H8ClNO) and molecular weight (145.59 g/mol), the positions of the chloromethyl and ethyl groups are reversed. This regioisomeric difference results in a structurally distinct intermediate with a different dipole moment and electronic distribution on the isoxazole ring [1]. In synthetic sequences where a specific substitution pattern is required for subsequent reactions or for final product activity, the use of the incorrect regioisomer would lead to a different compound with potentially altered or absent desired properties. No direct comparative study between these two regioisomers was identified in the peer-reviewed literature.
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | 3-(chloromethyl) substitution; 5-ethyl substitution |
| Comparator Or Baseline | 5-(chloromethyl) substitution; 3-ethyl substitution |
| Quantified Difference | Structural isomerism; dipole moment and electronic distribution differ, but no quantitative comparative data available. |
| Conditions | Structural comparison based on CAS registry data. |
Why This Matters
Confirms procurement of the correct regioisomer is essential to maintain intended synthetic pathway and avoid generation of an unintended structural isomer.
- [1] Boc Sciences. 5-(Chloromethyl)-3-ethylisoxazole. CAS 64988-69-8. View Source
